REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[Cl:11][C:12]1[CH:13]=[C:14]([OH:19])[CH:15]=[C:16]([Cl:18])[CH:17]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[Cl:11][C:12]1[CH:13]=[C:14]([O:19][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[N+:8]([O-:10])=[O:9])[CH:15]=[C:16]([Cl:18])[CH:17]=1 |f:2.3.4|
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Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
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FC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.56 g
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Type
|
reactant
|
Smiles
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ClC=1C=C(C=C(C1)Cl)O
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Name
|
|
Quantity
|
1.35 g
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Type
|
reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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4 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Type
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CUSTOM
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Details
|
with stirring for 3 h
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed
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Type
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CUSTOM
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Details
|
After removal of dimethylformamide
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Type
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DISSOLUTION
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Details
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the residue was dissolved in ether (20 ml)
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Type
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WASH
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Details
|
washed with sodium hydroxide (5%, 3×20 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated in-vacuo
|
Type
|
CUSTOM
|
Details
|
The product was obtained as a light yellow solid, 0.57 g, 33%
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
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ClC1=CC(=CC(=C1)OC1=C(C=CC=C1)[N+](=O)[O-])Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |